KGA-2727, chemically known as 3-(3-{4-[3-(β-D-glucopyranosyloxy)-5-isopropyl-1H-pyrazol-4-ylmethyl]-3-methylphenoxy}propylamino)propionamide, is a selective inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1). [, , , ] This transporter protein plays a crucial role in glucose absorption in the gastrointestinal tract. [, , , ] KGA-2727 is being investigated for its potential as a novel antidiabetic agent due to its ability to inhibit glucose uptake. [, ]
KGA-2727 was developed through a collaborative effort involving various research institutions and pharmaceutical companies focusing on diabetes treatment. It is classified under the category of antidiabetic agents, specifically targeting SGLT1, which plays a crucial role in glucose absorption in the intestines. The compound has shown promise in preclinical studies for its ability to selectively inhibit SGLT1 without significantly affecting SGLT2, another sodium-glucose transporter involved in glucose reabsorption in the kidneys .
The synthesis of KGA-2727 involves several key steps that utilize organic chemistry techniques to construct its complex molecular framework. The synthetic pathway typically includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical throughout this synthesis process to ensure high yields and purity of KGA-2727 .
KGA-2727's molecular structure can be analyzed using various techniques including X-ray crystallography and nuclear magnetic resonance spectroscopy. Key features include:
The molecular weight of KGA-2727 is approximately 495.6 g/mol, with a specific arrangement that allows it to fit into the active site of SGLT1 effectively .
KGA-2727 primarily undergoes interactions with SGLT1, leading to significant biochemical reactions:
The mechanism by which KGA-2727 exerts its effects involves:
KGA-2727 exhibits several notable physical and chemical properties:
These properties influence its formulation as a potential therapeutic agent .
The primary applications of KGA-2727 include:
The high-affinity sodium-glucose cotransporter 1 (SGLT1), encoded by the SLC5A1 gene, serves as the primary mediator of dietary glucose absorption in the gastrointestinal tract. Unlike SGLT2 (which primarily facilitates renal glucose reabsorption), SGLT1 is highly expressed in the small intestine, heart, and brain. In diabetic states, SGLT1 expression is significantly upregulated in the small intestine, accelerating glucose absorption and exacerbating postprandial hyperglycemia—a key driver of diabetic complications and cardiovascular risk [1] [2]. Clinically, postprandial hyperglycemia correlates strongly with cardiovascular events, endothelial dysfunction, and retinopathy, making it a critical therapeutic target [1].
Beyond metabolic regulation, SGLT1 is physiologically significant in cardiac tissue. Human myocardium expresses SGLT1 at levels 10-fold higher than the kidneys, where it modulates glucose uptake during ischemic stress [3]. In pathological conditions like myocardial infarction or diabetic cardiomyopathy, SGLT1 overexpression intensifies oxidative stress, inflammation, and apoptosis—central mechanisms in ventricular remodeling and heart failure [3] [4]. This dual role in glucose homeostasis and cardiac pathology established SGLT1 as a compelling target for multifactorial disease modulation.
Table 1: Biological Roles of SGLT1 vs. SGLT2
Transporter | Primary Location | Function | Pathological Relevance |
---|---|---|---|
SGLT1 | Small intestine (brush border), heart, brain | Intestinal glucose/galactose absorption; cardiac glucose uptake | Postprandial hyperglycemia; cardiac remodeling in ischemia/diabetes |
SGLT2 | Renal proximal tubules (S1/S2 segments) | Reabsorbs 80–90% of filtered glucose | Renal hyper-reabsorption in diabetes |
KGA-2727 [3-(3-{4-[3-(β-D-glucopyranosyloxy)-5-isopropyl-1H-pyrazol-4-ylmethyl]-3-methylphenoxy}propylamino)propionamide] was engineered by Kissei Pharmaceutical Co. as the first selective SGLT1 inhibitor. Its design leveraged a pyrazole-O-glucoside scaffold, structurally distinct from early non-selective SGLT inhibitors like phlorizin (a natural O-glucoside with affinity for both SGLT1 and SGLT2) [1] [5]. The aglycone moiety of KGA-2727 features a pyrazole ring substituted with isopropyl and methylphenoxy groups, optimizing binding to SGLT1’s glucose-binding pocket while sterically hindering interactions with SGLT2 [1].
Key structural innovations included:
Dixon plot analyses confirmed KGA-2727 competitively inhibited SGLT1-mediated glucose transport, with kinetics indicating direct competition with glucose at the substrate-binding site [1] [5].
Table 2: Structural Comparison of KGA-2727 and Phlorizin
Feature | KGA-2727 | Phlorizin |
---|---|---|
Core Structure | Pyrazole-O-glucoside | Diphenyl-O-glucoside |
Aglycone Moieties | 5-Isopropyl, 3-methylphenoxy | None |
Glucose Linkage | O-Glucoside | O-Glucoside |
Selectivity | 1,400-fold selective for SGLT1 over SGLT2 | Non-selective |
KGA-2727’s selectivity was rigorously validated using cells transiently expressing human SGLT isoforms. In vitro assays demonstrated potent inhibition of SGLT1 (IC₅₀ = 26.3 ± 2.8 nM), with significantly weaker effects on SGLT2 (IC₅₀ = 36,900 ± 1,700 nM), yielding a selectivity ratio of ~1,400:1 [1] [2]. This specificity was further confirmed using methyl-α-D-glucopyranoside (AMG) uptake assays in Chinese hamster ovary (CHO) cells expressing recombinant SGLT1 or SGLT2. KGA-2727 dose-dependently blocked SGLT1-mediated AMG transport but required 1,000-fold higher concentrations to inhibit SGLT2 [1].
Table 3: In Vitro Selectivity Profile of KGA-2727
Parameter | SGLT1 | SGLT2 | Selectivity Ratio (SGLT2/SGLT1) |
---|---|---|---|
IC₅₀ (nM) | 26.3 ± 2.8 | 36,900 ± 1,700 | 1,400 |
Inhibition Mechanism | Competitive | Competitive | — |
Dixon Plot Kinetics | Linear | Linear | — |
Functional selectivity was validated in rodent models:
In myocardial infarction (MI) models, pretreatment with KGA-2727 (1 mg/kg/day) for 4 weeks improved left ventricular fractional shortening by 35%, reduced fibrosis markers (CTGF, MMP-3), and suppressed interleukin-18 (IL-18) expression—confirming extra-intestinal efficacy in cardiac remodeling [4] [7].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3